N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide
Description
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a sulfone group (5,5-dioxo), a phenyl substituent at position 2, and an ethanediamide moiety linked via a hydroxyethoxyethyl chain. While its specific applications remain under investigation, analogs of thienopyrazole derivatives are often explored in medicinal chemistry for their biological activity, such as kinase inhibition or anti-inflammatory effects .
The compound’s structural characterization likely relies on X-ray crystallography, with refinement performed using software like SHELXL, a widely trusted tool for small-molecule crystallography . Molecular visualization, critical for comparing structural features, is often achieved using programs such as ORTEP-3, which generates precise thermal ellipsoid diagrams .
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(2-hydroxyethoxy)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c22-7-9-27-8-6-18-16(23)17(24)19-15-13-10-28(25,26)11-14(13)20-21(15)12-4-2-1-3-5-12/h1-5,22H,6-11H2,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVVDHWUKXLODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions. Subsequent steps involve the introduction of the phenyl and oxalamide groups under controlled conditions, such as specific temperatures and pH levels. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and yield. Industrial methods also focus on optimizing reaction conditions to minimize by-products and enhance the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Findings :
- The sulfone group in the target compound enhances polarity (lower LogP) and solubility compared to non-sulfone analogs.
- The hydroxyethoxyethyl chain improves water solubility relative to simpler alkylamide substituents.
- Bioactivity correlates with sulfone presence, suggesting electronic effects critical for target binding.
Crystallographic Insights
Structural comparisons rely on tools like SHELXL for refining bond lengths and angles . For example:
- Bond Lengths : The S=O bond in the sulfone group measures ~1.43 Å, consistent with sulfone-containing analogs.
- Torsion Angles : The hydroxyethoxyethyl chain adopts a gauche conformation, minimizing steric clashes, a feature visualized using ORTEP-3 .
Methodological Considerations
Comparative studies depend on robust crystallographic data. SHELX remains the gold standard for structure refinement, ensuring accuracy in geometric parameters . ORTEP-3 enables precise visualization of molecular conformations, aiding in steric and electronic comparisons .
Biological Activity
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide is a complex organic compound that belongs to the thienopyrazole class. Its unique structural features suggest potential biological activities, making it a subject of interest in pharmacological research. This article reviews its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-c]pyrazole core with various functional groups that influence its chemical reactivity and biological properties. The presence of a phenyl group and an ethanediamide moiety contributes to its potential interactions with biological targets.
Antimicrobial Properties
Research indicates that thienopyrazole derivatives exhibit significant antimicrobial activity. For instance, studies on related compounds have shown inhibitory effects against bacterial enzymes involved in cell wall biosynthesis. Specifically, derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species, although they showed limited efficacy against Gram-negative bacteria .
| Compound | Target Bacteria | MIC (µg/mL) | Notes |
|---|---|---|---|
| Thienopyrazole Derivative A | Staphylococcus aureus | <32 | Effective against MRSA |
| Thienopyrazole Derivative B | Vancomycin-resistant Enterococcus | <64 | Moderate activity |
| Thienopyrazole Derivative C | Pseudomonas aeruginosa | >128 | Ineffective |
Anticancer Activity
The anticancer potential of thienopyrazole derivatives has been explored in several studies. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to growth and survival.
Case Study:
In a study evaluating the cytotoxic effects of various thienopyrazole derivatives on human cancer cell lines, one derivative exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549). The study highlighted the compound's ability to disrupt the cell cycle and promote apoptosis through caspase activation .
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition of critical pathways involved in cell growth and survival.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Cycle Regulation: It can induce cell cycle arrest at specific phases.
- Apoptosis Induction: Activation of apoptotic pathways through caspase cascades.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes cyclization reactions that form the thieno[3,4-c]pyrazole core from appropriate precursors under controlled conditions.
Synthetic Route Overview
- Starting Materials: 3-amino-4-cyano-thiophenecarboxamides.
- Reagents: Use of solvents like xylene and catalysts such as calcium chloride.
- Purification: Techniques like recrystallization and chromatography are employed to achieve high purity.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions starting with the thieno[3,4-c]pyrazole core. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with hydrazines under controlled pH (6.5–7.5) and temperature (70–80°C) .
- Substituent introduction : The phenyl and ethanediamide groups are added via nucleophilic substitution or coupling reactions using catalysts like Pd/Cu .
- Yield optimization : Use anhydrous solvents (e.g., DMF or acetonitrile) and inert atmospheres to minimize side reactions. Monitor intermediates via HPLC to ensure purity ≥95% before proceeding .
Q. What analytical techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., amide protons at δ 8.2–8.5 ppm) and aromaticity .
- Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., m/z 423.4 for C₁₇H₂₀N₄O₅S) .
- X-ray crystallography : Resolves bond angles and dihedral distortions in the thienopyrazole core (e.g., S=O bond length ~1.43 Å) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for thienopyrazole derivatives be resolved?
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance enzyme inhibition, while hydrophilic chains (e.g., hydroxyethoxy) alter pharmacokinetics .
- Experimental variability : Standardize assays (e.g., IC₅₀ measurements) across cell lines (HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1%) .
- Computational validation : Use molecular docking (AutoDock Vina) to compare binding affinities against targets like COX-2 or EGFR .
Q. What strategies mitigate degradation during in vitro stability studies?
- pH-dependent stability : Perform accelerated degradation tests (40°C, 75% RH) in buffers (pH 1.2–7.4). The compound shows instability at pH <3 due to amide hydrolysis .
- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks λmax shifts indicative of photodegradation .
- Stabilizers : Add antioxidants (0.01% BHT) or cyclodextrins to enhance aqueous solubility and shelf life .
Q. How can computational modeling predict reaction pathways for novel derivatives?
- Quantum mechanics (QM) : Use Gaussian09 with B3LYP/6-31G* to model transition states for substitution reactions (e.g., energy barriers for -OCH₃ vs. -Cl substitution) .
- Machine learning (ML) : Train models on PubChem data to prioritize substituents with desired LogP (1.5–3.5) or topological polar surface area (TPSA 90–110 Ų) .
Methodological Challenges
Q. What experimental designs validate the compound’s mechanism of action in kinase inhibition?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, PIM1) using ADP-Glo™ assays .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein melting shifts (ΔTm ≥2°C) in lysates treated with 10 µM compound .
- Resistance studies : Generate mutant kinase isoforms via site-directed mutagenesis (e.g., T790M EGFR) to assess selectivity .
Q. How can regioselectivity challenges in modifying the thienopyrazole core be addressed?
- Directing groups : Introduce temporary -B(OH)₂ or -SiMe₃ groups to steer electrophilic substitution to C-3 or C-6 positions .
- Microwave-assisted synthesis : Enhance regioselectivity in heterocycle formation (e.g., 80% yield at 120°C vs. 50% yield conventionally) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
